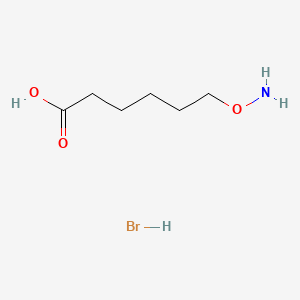

6-Aminooxy-hexanoic acid; hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-aminooxyhexanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.BrH/c7-10-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUDSFOAMPGEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCON.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590282 | |

| Record name | 6-(Aminooxy)hexanoic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448954-98-1 | |

| Record name | 6-(Aminooxy)hexanoic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Aminooxy-hexanoic acid; hydrobromide: Properties, Mechanisms, and Applications

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 6-Aminooxy-hexanoic acid hydrobromide. It moves beyond basic data to provide a deep understanding of its chemical reactivity, applications, and the strategic considerations behind its use in complex biological systems.

Introduction: A Versatile Bifunctional Linker

6-Aminooxy-hexanoic acid hydrobromide is a heterobifunctional linker that has become an invaluable tool in the fields of bioconjugation, chemical biology, and pharmaceutical sciences. Its structure is deceptively simple, yet it offers two distinct and highly useful chemical handles:

-

An aminooxy group (-O-NH₂) : This nucleophilic moiety enables the highly specific and efficient formation of stable oxime bonds with aldehydes and ketones. This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry, allowing for precise chemical modifications in complex biological environments.[1]

-

A carboxylic acid group (-COOH) : This functional group provides a classic handle for forming stable amide bonds with primary and secondary amines, commonly found in proteins and other biomolecules.

-

A six-carbon hexanoic acid backbone : This aliphatic chain acts as a flexible, hydrophobic spacer, providing spatial separation between conjugated molecules, which can be critical for maintaining their biological activity and preventing steric hindrance.[2][3][4]

This unique combination makes it an ideal reagent for tethering molecules, modifying surfaces, and constructing complex molecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[5]

Physicochemical Properties

A precise understanding of the molecule's properties is the foundation of its successful application. The hydrobromide salt form enhances its stability and solubility for laboratory use.

| Property | Value | Source(s) |

| Molecular Weight | 228.086 g/mol | [6] |

| Molecular Formula | C₆H₁₄BrNO₃ | [5][6][7] |

| CAS Number | 448954-98-1 | [5][6][7] |

| Synonyms | NH2-O-C5-COOH hydrobromide | [5] |

| Storage Conditions | 2-8°C, Refrigerator | [7] |

The Chemistry of Application: Mechanism of Action

The utility of 6-Aminooxy-hexanoic acid lies in its two orthogonal reactive sites. The choice of which end to react first is a critical experimental design parameter.

Oxime Ligation: The Bioorthogonal Handle

The reaction between the aminooxy group and a carbonyl (aldehyde or ketone) is central to this linker's power.

-

Mechanism : The reaction proceeds via a nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon. This is followed by a dehydration step to form a stable C=N-O bond (the oxime).[8] The reaction is efficient in aqueous media and is often catalyzed by aniline or its derivatives at a slightly acidic pH (typically 4.5-6.5).[1][8]

-

Why it's Trusted (Self-Validating) : The oxime ligation is highly chemoselective.[1] The aminooxy group does not react with other functional groups found in proteins, such as amines, thiols, or carboxylates, under typical reaction conditions. This bioorthogonality ensures that modifications occur only at the intended aldehyde or ketone site, minimizing off-target effects and simplifying purification. The stability of the resulting oxime bond is another key advantage over less stable imine bonds.[9]

Amide Bond Formation: The Covalent Anchor

The carboxylic acid terminus is typically used to form a covalent linkage to a biomolecule (e.g., a protein, peptide, or amine-modified surface).

-

Mechanism : This reaction requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. The most common method involves the use of carbodiimide chemistry, such as with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxylate, which then reacts with NHS to form a semi-stable NHS-ester. This activated ester readily reacts with primary amines to form a highly stable amide bond.

-

Expert Insight : The inclusion of NHS is critical. While EDC alone can facilitate amide bond formation, it can also lead to side reactions. The two-step process involving an NHS-ester intermediate is more controlled, generally leads to higher yields, and is easier to manage in a laboratory setting.

Key Applications in Research and Drug Development

The dual-reactivity profile of 6-Aminooxy-hexanoic acid enables a wide array of applications.

-

PROTAC Synthesis : It is frequently used as a linker in the synthesis of PROTACs.[5] One end can be attached to a ligand that binds to a target protein, while the other end is attached to a ligand for an E3 ubiquitin ligase, bringing the two into proximity to trigger target protein degradation.[5]

-

Protein and Peptide Modification : Researchers can introduce a unique reactive handle onto a protein. By first reacting the linker's carboxyl group with lysine residues on a protein, the protein becomes decorated with available aminooxy groups. These can then be used to attach reporter molecules (dyes), drugs, or other proteins that have been modified to contain an aldehyde or ketone.[10]

-

Surface Immobilization : The linker can be used to attach biomolecules to solid supports for applications like biosensors or affinity chromatography. The carboxyl group can be used to attach the linker to an amine-functionalized surface, presenting the aminooxy group for the subsequent and specific capture of aldehyde- or ketone-tagged analytes.[10]

-

Bioconjugate Development : It is a foundational tool for creating complex bioconjugates, including glycoconjugates and oligonucleotide-peptides.[1]

Experimental Protocol: Two-Step Protein Conjugation

This protocol details a common workflow: first labeling a protein with 6-Aminooxy-hexanoic acid via its carboxyl group, and then conjugating an aldehyde-containing payload to the newly introduced aminooxy group.

Workflow Visualization

Caption: Two-step protein conjugation workflow.

Step 1: Activating the Carboxyl Group and Labeling the Protein

-

Rationale : This step uses EDC/NHS chemistry to covalently attach the linker to primary amines (e.g., lysine side chains) on the target protein.

-

Reagent Preparation :

-

Dissolve 6-Aminooxy-hexanoic acid hydrobromide in an appropriate buffer (e.g., MES buffer, pH 6.0) to a final concentration of 100 mM.

-

Prepare fresh solutions of EDC and NHS in the same buffer, also at 100 mM.

-

-

Activation :

-

To the linker solution, add an equimolar amount of EDC and NHS. For example, to 100 µL of linker solution, add 100 µL of EDC and 100 µL of NHS.

-

Incubate at room temperature for 15-30 minutes to allow for the formation of the NHS-ester.

-

-

Protein Conjugation :

-

Prepare the protein in a suitable buffer (e.g., PBS, pH 7.4). The protein concentration should be in the range of 1-10 mg/mL.

-

Add the activated linker solution to the protein solution. A 10- to 50-fold molar excess of the linker over the protein is a good starting point.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification (Self-Validation) :

-

Remove the excess, unreacted linker and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis against PBS, pH 7.4.

-

Verification : The success of this step can be confirmed by MALDI-TOF mass spectrometry, which will show an increase in the protein's mass corresponding to the number of linker molecules attached.

-

Step 2: Oxime Ligation to an Aldehyde-Modified Payload

-

Rationale : This step utilizes the newly installed aminooxy groups on the protein to specifically react with a payload molecule containing an aldehyde or ketone.

-

Reagent Preparation :

-

Dissolve the aldehyde-containing payload (e.g., a fluorescent dye, drug molecule) in a compatible solvent (e.g., DMSO) at a high concentration.

-

Prepare a stock solution of an aniline catalyst (e.g., 1 M aniline in DMSO or water).

-

-

Ligation Reaction :

-

To the purified aminooxy-functionalized protein from Step 1, add the aldehyde-payload. A 5- to 20-fold molar excess of the payload is recommended.

-

Add the aniline catalyst to a final concentration of 20-100 mM. Expert Insight : The catalyst significantly accelerates the reaction, especially for ketones or sterically hindered aldehydes.[11]

-

Adjust the pH of the reaction mixture to between 4.5 and 6.5 using a suitable buffer (e.g., sodium acetate).

-

Incubate for 2-4 hours at room temperature or up to 24 hours at 4°C.

-

-

Final Purification (Self-Validation) :

-

Purify the final conjugate using a method appropriate for the protein size, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove the excess payload and catalyst.

-

Verification : Characterize the final product using UV-Vis spectroscopy (if the payload is a chromophore), SDS-PAGE (to confirm protein integrity), and mass spectrometry (to confirm the final conjugate mass).

-

Troubleshooting and Expert Insights

-

Low Conjugation Efficiency :

-

Cause: Inefficient activation of the carboxyl group.

-

Solution: Ensure EDC/NHS solutions are fresh. EDC is moisture-sensitive. Perform the activation in a slightly acidic buffer (MES, pH 6.0) for optimal NHS-ester formation.

-

-

Protein Precipitation :

-

Cause: High concentration of organic solvent (from the payload stock) or excessive modification of the protein, leading to changes in solubility.

-

Solution: Keep the volume of added organic solvent to a minimum (<5% of the total reaction volume). Reduce the molar excess of the linker in Step 1 to decrease the degree of labeling.

-

-

Slow Oxime Ligation :

-

Cause: Suboptimal pH or absence of a catalyst.

-

Solution: Ensure the reaction pH is in the 4.5-6.5 range. The reaction is significantly slower at neutral pH. Always include an aniline-based catalyst, particularly when working with ketones.[11]

-

Conclusion

6-Aminooxy-hexanoic acid hydrobromide is more than just a chemical reagent; it is a strategic enabler of molecular innovation. Its bifunctional and bioorthogonal nature provides a reliable and versatile platform for constructing complex, well-defined bioconjugates. By understanding the underlying chemical mechanisms and optimizing reaction protocols, researchers can confidently employ this linker to advance their work in drug discovery, diagnostics, and fundamental biological research.

References

-

Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. ResearchGate. Available at: [Link]

-

The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules. Available at: [Link]

-

6-(Aminooxy)hexanoic acid hydrobromide. Pharmaffiliates. Available at: [Link]

-

Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. National Institutes of Health (NIH). Available at: [Link]

-

The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. National Institutes of Health (NIH). Available at: [Link]

-

SYNTHESIS OF (S)-(+)-2-AMINO-6-(AMINOOXY)- HEXANOIC ACID. Synthetic Communications. Available at: [Link]

-

Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Available at: [Link]

-

AminoX: Making Better Protein Drugs, Quicker and Cheaper. YouTube. Available at: [Link]

-

The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI. Available at: [Link]

-

A flexible method for the conjugation of aminooxy ligands to preformed complexes of nucleic acids and lipids. ChemMedChem. Available at: [Link]

-

Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health (NIH). Available at: [Link]

-

The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Royal Society of Chemistry. Available at: [Link]

-

Structure of 6-aminohexanoic acid. ResearchGate. Available at: [Link]

-

Synthesis of two photoreactive heterobifunctional reagents derived from hexanoic acid. International Journal of Peptide and Protein Research. Available at: [Link]

-

Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. Organic & Biomolecular Chemistry. Available at: [Link]

-

A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry. Available at: [Link]

Sources

- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CAS 448954-98-1 | 4121-9-02 | MDL MFCD09743539 | 6-Aminooxy-hexanoic acid hydrobromide | SynQuest Laboratories [synquestlabs.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

6-Aminooxy-hexanoic acid; hydrobromide chemical properties

An In-Depth Technical Guide to 6-Aminooxy-hexanoic acid; hydrobromide: Properties, Protocols, and Applications

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern chemical biology and therapeutic development, the ability to precisely and stably link molecular components is paramount. 6-Aminooxy-hexanoic acid hydrobromide has emerged as a cornerstone bifunctional linker, prized for its reliability and versatility. Its architecture, featuring a terminal aminooxy group and a carboxylic acid, connected by a flexible six-carbon chain, enables elegant and robust conjugation strategies. This guide provides an in-depth exploration of its chemical properties, the mechanistic basis for its reactivity, field-proven protocols for its use, and its transformative applications in advanced fields such as Proteolysis Targeting Chimeras (PROTACs) and the development of sophisticated chemical probes. For researchers, scientists, and drug development professionals, a thorough understanding of this reagent is essential for harnessing its full potential in creating next-generation bioconjugates and therapeutics.

Part 1: Core Chemical and Physical Properties

A molecule's utility begins with its fundamental properties. 6-Aminooxy-hexanoic acid hydrobromide is a salt, which enhances its stability and handling characteristics as a solid. The free aminooxy group is a potent nucleophile, while the carboxylic acid provides a handle for further derivatization, typically through amide bond formation.

Structure and Nomenclature

-

Chemical Name: this compound

-

Common Synonyms: NH2-O-C5-COOH hydrobromide[1]

-

Chemical Structure:

Physicochemical Data

The following table summarizes the key quantitative properties of this reagent.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄BrNO₃ | [2][3][4] |

| Molecular Weight | 228.08 g/mol | [1][2] |

| Appearance | White to off-white solid | (General supplier information) |

| Storage Conditions | 2-8°C, Refrigerator, Moisture sensitive | [3][5] |

| Purity | Typically ≥95% | [4] |

Storage, Stability, and Safe Handling

Proper handling is critical to preserving the reagent's integrity. 6-Aminooxy-hexanoic acid hydrobromide is stable under recommended storage conditions but is moisture-sensitive and incompatible with strong oxidizing agents.[5][6]

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[3][5][6]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Handle in a well-ventilated area to avoid inhalation of dust.[6][7] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[7]

Part 2: The Chemistry of Oxime Ligation: Mechanism and Optimization

The primary utility of 6-aminooxy-hexanoic acid lies in its participation in oxime ligation, a highly efficient and chemoselective bioorthogonal reaction.[8] This "click chemistry" reaction forms a stable oxime bond by coupling the nucleophilic aminooxy moiety with an electrophilic aldehyde or ketone.[9][10]

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon. This is followed by a dehydration step to yield the final, stable oxime conjugate. The resulting oxime bond is significantly more resistant to hydrolysis at physiological pH than related C=N bonds like imines or hydrazones, a critical feature for in-vivo applications.[8]

Key Reaction Parameters & Causality

The efficiency of oxime ligation is not absolute; it is governed by several factors that can be tuned to optimize outcomes.

-

pH: The reaction rate is highly pH-dependent. Mildly acidic conditions (pH 4.5-5.5) are often optimal as the acid catalyzes the dehydration step.[8] However, for many biological applications where acid-labile substrates are present, the reaction proceeds effectively at neutral pH (6.5-7.5), albeit at a slower rate.[8]

-

Catalysis: The reaction can be significantly accelerated, particularly at neutral pH, by the addition of a nucleophilic catalyst such as aniline or its derivatives.[8][9] Aniline functions by first forming a more reactive anilinium imine intermediate with the carbonyl compound, which is then rapidly displaced by the aminooxy nucleophile. This allows for efficient conjugations at lower reactant concentrations, a crucial advantage when working with precious biomolecules.[8][11][12]

Part 3: Field-Proven Methodologies and Protocols

The following protocols provide a validated framework for the use of 6-aminooxy-hexanoic acid hydrobromide in common bioconjugation workflows.

Protocol 1: General Bioconjugation to a Carbonyl-Containing Protein

This protocol describes the conjugation of the aminooxy linker to a protein that has been modified to contain an aldehyde or ketone group (e.g., through periodate oxidation of glycans or incorporation of an unnatural amino acid).

Methodology

-

Reagent Preparation:

-

Protein Solution: Prepare the aldehyde- or ketone-functionalized protein in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0) at a concentration of 1-10 mg/mL.[8]

-

Linker Stock: Dissolve 6-aminooxy-hexanoic acid hydrobromide in the same reaction buffer (or a compatible solvent like DMSO if solubility is an issue) to create a concentrated stock solution (e.g., 100 mM).

-

Catalyst Stock (Optional): Prepare a 1 M aniline stock solution in a compatible organic solvent or as a salt in aqueous buffer.

-

-

Reaction Setup:

-

To the protein solution, add the 6-aminooxy-hexanoic acid hydrobromide stock solution to achieve a final 5- to 20-fold molar excess over the protein.[8]

-

For catalyzed reactions at neutral pH, add the aniline catalyst stock to a final concentration of 10-100 mM.[8] The causality here is that aniline accelerates the rate-limiting dehydration step, enabling faster conjugation under physiological conditions.

-

-

Incubation:

-

Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle agitation.[8] Reaction progress can be monitored by techniques such as SDS-PAGE (observing a mass shift) or mass spectrometry.

-

-

Purification:

-

Remove excess unreacted linker and catalyst from the final conjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) with an appropriate molecular weight cutoff.[8] This step is self-validating; successful separation confirms the covalent attachment of the linker to the high-molecular-weight protein.

-

Part 4: Advanced Applications in Research and Drug Development

The robustness of the oxime linkage and the bifunctional nature of 6-aminooxy-hexanoic acid have made it a critical component in several cutting-edge applications.

Application 1: PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[1] The linker connecting the two recognition ligands is not merely a spacer; its length, flexibility, and chemical nature are critical for optimal ternary complex formation. 6-Aminooxy-hexanoic acid is an ideal building block for these linkers, providing a flexible alkyl chain that can be readily incorporated into a larger PROTAC structure.[1]

Application 2: Development of Chemical Probes

A chemical probe is a small molecule used to study and manipulate a biological system.[13][14] Bifunctional probes often contain a reactive "warhead" and a reporter tag (e.g., a fluorophore or biotin). 6-Aminooxy-hexanoic acid is perfectly suited for constructing such probes. For instance, an "aminooxy-alkyne" probe can be synthesized where the aminooxy group reacts with a specific post-translational modification on a protein, and the alkyne handle is then used for subsequent "click" conjugation to a reporter azide. This strategy has been successfully employed to detect cellular ADP-ribosylation.[15]

Application 3: Surface Modification and Drug Delivery

The principles of oxime ligation are widely used to immobilize biomolecules onto surfaces for diagnostics or to construct targeted drug delivery systems.[16][17][18] The 6-aminohexanoic acid chain provides a flexible, hydrophilic spacer arm that extends the conjugated molecule away from the surface or nanoparticle core, improving its accessibility and biological activity.[19] This is critical for applications like antibody-drug conjugates (ADCs) or targeted nanoparticles where steric hindrance can impede function.

Conclusion

6-Aminooxy-hexanoic acid hydrobromide is far more than a simple chemical; it is an enabling tool for molecular innovation. Its robust chemical properties, predictable reactivity through oxime ligation, and structural versatility make it an indispensable reagent in the modern scientist's toolbox. From constructing complex PROTACs for targeted protein degradation to designing sensitive chemical probes for interrogating cellular pathways, this linker provides a reliable and efficient bridge between molecular design and biological function. As the demand for precisely engineered biomolecules continues to grow, the applications for 6-aminooxy-hexanoic acid and the elegant chemistry it facilitates are set to expand even further.

References

- This compound. (n.d.). LabSolu.

- 6-Aminooxy-hexanoic acid hydrobromide. (n.d.). R&D Chemicals.

- NH2-O-C5-COOH hydrobromide (6-Aminooxy-hexanoic acid hydrobromide). (n.d.). MedChemExpress.

- 6-(Aminooxy)hexanoic acid hydrobromide. (n.d.). Sigma-Aldrich.

- 6-(Aminooxy)hexanoic acid hydrobromide. (n.d.). Pharmaffiliates.

- 6-Aminooxy-hexanoic acid hydrobromide. (n.d.). SynQuest Laboratories.

- Safety Data Sheet. (2024, April 1). Fisher Scientific.

- Safety Data Sheet. (2015, February 11). Fisher Scientific.

- Application Notes and Protocols for Creating Stable Oxime Bonds with Aminooxy Linkers. (n.d.). BenchChem.

- Carter-O'Connell, I., et al. (2016). A Clickable Aminooxy Probe for Monitoring Cellular ADP-Ribosylation. PMC - NIH.

- White, C. J., et al. (2018). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 9(23), 5383–5389.

- Dirksen, A., et al. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548.

- The art of the chemical probe. (n.d.). ResearchGate.

- Yi, L., et al. (2012). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie International Edition, 51(38), 9542–9546.

- 5-(aminooxy)pentanoic acid hydrobromide Safety Data Sheet. (2018, June 29). SynQuest Labs.

- Gzella, A., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6837.

- Gao, Y., et al. (2021). Phytonanomaterials as therapeutic agents and drug delivery carriers. PMC - NIH.

- Garbaccio, R. M., & Parmee, E. R. (2016). The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective. Cell Chemical Biology, 23(1), 10–17.

- Laulhe, S. (2013). Aminooxy reagents for synthesis and analysis: expanding the role of oximation. ThinkIR, University of Louisville.

- Kumar, V., et al. (2016). Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System. BioMed Research International, 2016, 6218671.

- Gopi, S., et al. (2019). Polyhydroxyalkanoate (PHA): applications in drug delivery and tissue engineering. Expert Review of Medical Devices, 16(6), 467–482.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. labsolu.ca [labsolu.ca]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS 448954-98-1 | 4121-9-02 | MDL MFCD09743539 | 6-Aminooxy-hexanoic acid hydrobromide | SynQuest Laboratories [synquestlabs.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]

- 11. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Clickable Aminooxy Probe for Monitoring Cellular ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phytonanomaterials as therapeutic agents and drug delivery carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Polyhydroxyalkanoate (PHA): applications in drug delivery and tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 6-Aminooxy-hexanoic acid Hydrobromide

Introduction

6-Aminooxy-hexanoic acid is a heterobifunctional linker of significant interest in chemical biology, drug development, and materials science. Its structure features a terminal carboxylic acid and an aminooxy group, connected by a flexible six-carbon aliphatic chain. This unique architecture allows for orthogonal conjugation strategies. The aminooxy (-ONH₂) moiety reacts chemoselectively with aldehydes and ketones under mild aqueous conditions to form a stable oxime linkage.[1][2] Simultaneously, the carboxylic acid (-COOH) provides a handle for standard amide bond formation with primary or secondary amines. The hydrobromide salt form enhances the compound's stability and handling characteristics. This guide provides a detailed, field-proven protocol for its synthesis, grounded in established chemical principles.

Synthetic Strategy Overview

The synthesis of 6-Aminooxy-hexanoic acid hydrobromide is most reliably achieved through a two-part strategy that utilizes a protecting group for the hydroxylamine functionality. This approach prevents undesired side reactions and ensures high yields of the target compound. The chosen methodology involves:

-

Part 1: Synthesis of the Protected Intermediate. A tert-butyloxycarbonyl (Boc) group is used to protect the hydroxylamine. The synthesis begins with the alkylation of tert-butyl N-hydroxycarbamate with ethyl 6-bromohexanoate, followed by saponification of the resulting ester to yield 6-((tert-butoxycarbonyl)aminooxy)hexanoic acid. The Boc group is ideal due to its stability under basic conditions (required for saponification) and its clean, quantitative removal under strong acid.[3][4]

-

Part 2: Deprotection and Salt Formation. The Boc group is removed from the intermediate using hydrobromic acid (HBr). This single step accomplishes both the deprotection of the aminooxy group and the formation of the final, stable hydrobromide salt.[3][5]

The overall workflow is depicted below.

Figure 1: Overall synthetic workflow for 6-Aminooxy-hexanoic acid hydrobromide.

Part 1: Synthesis of 6-((tert-Butoxycarbonyl)aminooxy)hexanoic Acid (Protected Intermediate)

Principle and Rationale

This stage builds the carbon backbone of the target molecule while ensuring the highly nucleophilic aminooxy group is masked. The synthesis is a two-step process: an Sₙ2 reaction followed by ester hydrolysis.

-

Step 1A: Alkylation. This step involves the O-alkylation of tert-butyl N-hydroxycarbamate.[6][7] This reagent is a stable, crystalline solid that serves as an excellent hydroxylamine surrogate.[8][9][10] It is deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form an oxyanion, which then displaces the bromide from ethyl 6-bromohexanoate. Dimethylformamide (DMF) is the solvent of choice as its polar, aprotic nature effectively solvates the cation and accelerates the Sₙ2 reaction.

-

Step 1B: Saponification. The ethyl ester of the alkylated product is hydrolyzed to the corresponding carboxylic acid.[11] Saponification is performed under basic conditions, typically with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water. The Boc protecting group is completely stable under these conditions. The reaction is driven to completion by an irreversible acid-base reaction following the initial nucleophilic acyl substitution.[11]

Detailed Experimental Protocol: Step 1A - Alkylation

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexanes (3x) to remove the oil. Suspend the washed NaH in anhydrous DMF.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Dissolve tert-butyl N-hydroxycarbamate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. During this time, hydrogen gas will evolve as the alkoxide is formed.

-

Alkylation Reaction: Cool the reaction mixture back to 0 °C. Add a solution of ethyl 6-bromohexanoate (1.1 eq.) in anhydrous DMF dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).

-

Work-up: Once the reaction is complete, cautiously quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, ethyl 6-((tert-butoxycarbonyl)aminooxy)hexanoate, as an oil. This crude product is often of sufficient purity to proceed to the next step.

Detailed Experimental Protocol: Step 1B - Saponification

-

Hydrolysis: Dissolve the crude ester from the previous step in a mixture of THF and water (e.g., a 3:1 ratio). Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq.) and stir the mixture vigorously at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC.

-

Acidification: After completion, concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 1 M HCl.

-

Isolation: A white precipitate of 6-((tert-butoxycarbonyl)aminooxy)hexanoic acid will form. Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum. The resulting white solid is typically of high purity.

Part 2: Deprotection and Salt Formation to Yield 6-Aminooxy-hexanoic acid Hydrobromide

Principle and Rationale

The final step is the removal of the acid-labile Boc protecting group.[] Strong acids like trifluoroacetic acid (TFA) or HCl are commonly used for this purpose.[3][13] In this protocol, a solution of hydrobromic acid in acetic acid is employed. This reagent serves a dual function: the strong acid protonates the carbamate, initiating its cleavage, while also providing the bromide counterion to form the final, stable hydrobromide salt of the product.[14]

The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[5][15][16] The carbamic acid rapidly decarboxylates to release the free aminooxy group and carbon dioxide gas. The tert-butyl cation is typically scavenged or deprotonates to form isobutylene gas.[16]

Figure 2: Mechanism of Boc deprotection with strong acid.

Detailed Experimental Protocol: Deprotection

-

Reaction Setup: Place the dried 6-((tert-butoxycarbonyl)aminooxy)hexanoic acid (1.0 eq.) in a round-bottom flask with a magnetic stirrer.

-

Acid Addition: At room temperature, add a solution of hydrobromic acid in glacial acetic acid (e.g., 33 wt. % HBr in CH₃COOH, 5-10 eq. of HBr) to the solid. The solid will dissolve, and gas evolution (CO₂ and isobutylene) will be observed. Caution: This step should be performed in a well-ventilated fume hood as HBr is corrosive and isobutylene is flammable.

-

Reaction: Stir the solution at room temperature for 1-2 hours. The reaction is typically complete when gas evolution ceases.

-

Precipitation: Add anhydrous diethyl ether to the reaction mixture until a white precipitate forms. The product is generally insoluble in ether, which helps in its isolation.

-

Isolation and Purification: Stir the resulting suspension for 30 minutes. Collect the white solid by vacuum filtration. Wash the solid extensively with anhydrous diethyl ether to remove acetic acid and any organic byproducts.

-

Drying: Dry the product, 6-Aminooxy-hexanoic acid hydrobromide, under high vacuum to yield a stable, crystalline white solid.[14]

Data Summary

| Compound Name | Formula | MW ( g/mol ) | Role | Expected Yield |

| Ethyl 6-bromohexanoate | C₈H₁₅BrO₂ | 223.11 | Starting Material | - |

| tert-Butyl N-hydroxycarbamate | C₅H₁₁NO₃ | 133.15 | Starting Material | - |

| 6-((tert-Butoxycarbonyl)aminooxy)hexanoic Acid | C₁₁H₂₁NO₅ | 247.29 | Intermediate | 75-85% |

| 6-Aminooxy-hexanoic acid Hydrobromide | C₆H₁₄BrNO₃ | 228.09 | Final Product | 90-98% |

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low yield in Alkylation (Step 1A) | Incomplete deprotonation of N-Boc-hydroxylamine; moisture in reagents/solvents; old NaH. | Ensure all glassware is flame-dried. Use fresh, anhydrous DMF and wash NaH thoroughly. Allow sufficient time for activation (H₂ evolution). |

| Incomplete Saponification (Step 1B) | Insufficient base or reaction time. | Increase the equivalents of LiOH to 3 eq. and extend the reaction time. Monitor carefully by TLC until no starting material is visible. |

| Oily product after acidification | Product is not fully protonated or contains impurities. | Ensure pH is < 3. If still oily, extract the acidified aqueous layer with ethyl acetate, dry the organic layer, and evaporate to obtain the solid acid. |

| Low yield in Deprotection (Part 2) | Product is partially soluble in the ether/acetic acid mixture. | After adding HBr/AcOH, concentrate the solution under reduced pressure to remove most of the acetic acid before triturating with diethyl ether. |

| Product has a brownish tint | Side reactions from the tert-butyl cation; residual acetic acid. | Ensure the final product is washed thoroughly with copious amounts of diethyl ether. If necessary, the product can be recrystallized from isopropanol/ether. |

References

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis Website.

-

BenchChem. Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions. BenchChem Website.

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Common Organic Chemistry Website.

-

Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of organic chemistry, 75(23), 8117–8125.

-

Organic Chemistry. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube.

-

BOC-Amino Acids. BOC-Amino Acids. BOC Sciences.

-

Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal.

-

Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific Website.

-

Adamczyk, M., & Reddy, R. E. (2001). SYNTHESIS OF (S)-(+)-2-AMINO-6-(AMINOOXY)- HEXANOIC ACID. Synthetic Communications, 31(4), 579–586.

-

PrepChem. Synthesis of N,O-bis-BOC-hydroxylamine. PrepChem Website.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.

-

The Organic Chemistry Tutor. (2021). Saponification Reaction of Esters. YouTube.

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

-

ResearchGate. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. ResearchGate.

-

Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635–1638.

-

Murphy, A. V., O'Reilly, C., & O'Keeffe, S. (2010). Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. Tetrahedron Letters, 51(39), 5159–5161.

-

Peng, B., & Ghorai, M. K. (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature Communications, 12(1), 6989.

-

Pharmaffiliates. 6-(Aminooxy)hexanoic acid hydrobromide. Pharmaffiliates Website.

-

MDPI. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). MDPI Website.

-

Chem-Impex. N-Boc-hydroxylamine. Chem-Impex Website.

-

Organic Syntheses. ε-AMINOCAPROIC ACID. Organic Syntheses Website.

-

Google Patents. (2012). Hydroxylamine synthesis method.

-

Cichon, M., & Salwiczek, M. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International journal of molecular sciences, 22(22), 12122.

-

Google Patents. (2018). Improved process for the preparation of 6-aminohexanoic acid.

-

Riddle, R. R., Gibbs, P. R., & Willson, R. C. (2003). Purification and properties of 2-hydroxy-6-oxo-6(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase involved in microbial degradation of carbazole. Protein expression and purification, 28(1), 182–189.

-

PubChem. tert-butyl N-hydroxycarbamate. PubChem Database.

-

ChemicalBook. tert-Butyl N-hydroxycarbamate. ChemicalBook Website.

-

Google Patents. (2004). Biochemical synthesis of 6-amino caproic acid.

-

CAS Common Chemistry. tert-Butyl N-hydroxycarbamate. CAS Website.

-

Google Patents. (2014). Method for making 6-aminocaproic acid as active pharmaceutical ingredient.

-

Google Patents. (2015). Isolation and purification of 6-aminocaproic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 7. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

- 10. tert-butyl N-hydroxycarbamate | C5H11NO3 | CID 97534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 13. reddit.com [reddit.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. total-synthesis.com [total-synthesis.com]

- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

An In-Depth Technical Guide to the Solubility of 6-Aminooxy-hexanoic acid hydrobromide in Organic Solvents

Introduction: The Critical Role of Solubility in Scientific Research and Drug Development

6-Aminooxy-hexanoic acid hydrobromide is a bifunctional molecule of significant interest in the fields of bioconjugation, proteomics, and drug discovery, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] Its utility in these applications is fundamentally governed by its physicochemical properties, among which solubility is paramount. The ability to dissolve this linker in a variety of organic solvents is a prerequisite for successful reaction design, purification, and formulation.

This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 6-Aminooxy-hexanoic acid hydrobromide. It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of how to approach the solubilization of this and similar molecules. We will delve into the molecular characteristics that dictate its solubility, provide a robust experimental protocol for solubility determination, and offer insights into interpreting the resulting data.

Part 1: Understanding the Physicochemical Landscape of 6-Aminooxy-hexanoic acid hydrobromide

The solubility of a compound is a complex interplay between the properties of the solute and the solvent.[2][3] To predict the solubility of 6-Aminooxy-hexanoic acid hydrobromide, we must first dissect its molecular structure and inherent properties.

Molecular Structure and Functional Groups

6-Aminooxy-hexanoic acid hydrobromide (C₆H₁₄BrNO₃, MW: 228.08 g/mol ) possesses several key features that influence its solubility:[4][5][6]

-

A Carboxylic Acid Group (-COOH): This group is polar and capable of acting as a hydrogen bond donor and acceptor. Its presence suggests potential solubility in protic and polar solvents. The pKa of the carboxylic acid in the related 6-aminocaproic acid is around 4.43, indicating it is a weak acid.[7]

-

An Aminooxy Group (-O-NH₂): This group is also polar and can participate in hydrogen bonding. The presence of the oxygen atom increases its polarity compared to a standard amino group.

-

A Hexanoic Acid Backbone: This six-carbon aliphatic chain is nonpolar and contributes to the hydrophobic character of the molecule. The longer the hydrocarbon chain, the lower the aqueous solubility.[8][9]

-

A Hydrobromide Salt (-HBr): The molecule is supplied as a hydrobromide salt, meaning the aminooxy group is protonated (-O-NH₃⁺Br⁻). This ionic character significantly increases the polarity of the molecule and strongly suggests that it will be more soluble in polar solvents compared to its free base form.

Predicting Solubility: The "Like Dissolves Like" Principle

The adage "like dissolves like" is a fundamental principle in predicting solubility.[10] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents. Given the presence of a carboxylic acid, a protonated aminooxy group, and a nonpolar carbon chain, 6-Aminooxy-hexanoic acid hydrobromide is an amphiphilic molecule with a dominant polar character due to its salt form.

Figure 1: Intermolecular forces influencing the solubility of 6-Aminooxy-hexanoic acid hydrobromide in different classes of organic solvents.

Based on this analysis, we can hypothesize the following solubility trends:

-

High Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF. These solvents can effectively solvate both the ionic hydrobromide salt and the polar carboxylic acid group.

-

Moderate to Low Solubility: Expected in solvents of intermediate polarity such as acetone and ethyl acetate.

-

Very Low to Insoluble: Expected in nonpolar solvents like hexane, toluene, and diethyl ether. The nonpolar nature of these solvents cannot overcome the lattice energy of the ionic salt.

Part 2: A Validated Experimental Protocol for Solubility Determination

Given the lack of readily available public data, an experimental approach is necessary to determine the precise solubility of 6-Aminooxy-hexanoic acid hydrobromide in various organic solvents. The following protocol is a robust and reliable method for obtaining this information.

The Shake-Flask Method: A Gold Standard

The shake-flask method is a widely accepted technique for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute in the supernatant.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. youtube.com [youtube.com]

- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 4. 6-(Aminooxy)hexanoic acid hydrobromide | 448954-98-1 [sigmaaldrich.com]

- 5. labsolu.ca [labsolu.ca]

- 6. rdchemicals.com [rdchemicals.com]

- 7. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. shodex.com [shodex.com]

- 10. byjus.com [byjus.com]

6-Aminooxy-hexanoic acid; hydrobromide safety data sheet

An In-Depth Technical Guide to the Safe Handling of 6-Aminooxy-hexanoic acid; hydrobromide

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for this compound (CAS No: 448954-98-1). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer a deeper understanding of the chemical's properties and the rationale behind the recommended safety procedures.

Chemical Identity and Application

This compound is a bifunctional molecule commonly utilized as a linker in the synthesis of more complex chemical entities, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its aminooxy group provides a reactive handle for conjugation to carbonyl-containing molecules, while the carboxylic acid allows for further derivatization. The hydrobromide salt form enhances its stability and solubility in aqueous media.

| Identifier | Value |

| Chemical Name | 6-(Aminooxy)hexanoic acid, hydrobromide |

| CAS Number | 448954-98-1[1][2][3] |

| Molecular Formula | C6H14BrNO3[1] |

| Molecular Weight | 228.09 g/mol [1] |

| Appearance | White to off-white solid |

| Storage | 2-8°C, in a dry, well-ventilated place[1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). Understanding these classifications is critical for implementing appropriate safety measures.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][5] |

The hazardous nature of this compound is primarily attributed to its acidic properties (hydrobromide salt) and its potential to react with biological molecules. The aminooxy group, while key to its synthetic utility, can also contribute to its irritant properties.

Principles of Safe Handling

Adherence to proper handling procedures is paramount to minimizing exposure risk. The following protocols are based on established safety principles and the specific hazards of this compound.

Engineering Controls

The primary line of defense against exposure is to control the contaminant at its source.

-

Ventilation: Always handle this compound in a well-ventilated area. For weighing and transferring solids, a chemical fume hood is strongly recommended to prevent the inhalation of dust particles.

-

Emergency Equipment: Ensure that an emergency eyewash station and a safety shower are readily accessible in the immediate vicinity of the handling area.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE provide a crucial barrier between the researcher and the chemical.

-

Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles. A face shield should be used when there is a significant risk of splashing.

-

Skin Protection: A standard laboratory coat should be worn. Select chemical-resistant gloves, such as nitrile or neoprene, and inspect them for any signs of degradation before use.

-

Respiratory Protection: If handling procedures are likely to generate dust, a NIOSH-approved respirator should be worn.

Hygiene Practices

Good laboratory hygiene is essential to prevent accidental ingestion and skin contact.

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where chemicals are handled.

-

Remove contaminated clothing and wash it before reuse.

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

The following first-aid protocols are designed to mitigate the effects of accidental exposure.

-

Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, a trained person should administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. If skin irritation persists, seek medical attention.[6]

-

Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[6][7]

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Accidental Release Measures

In the event of a spill, follow these steps to ensure safe cleanup:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE, contain the spill. For solid spills, avoid generating dust.

-

Clean-up: Carefully sweep or scoop up the spilled material and place it in a sealed container for disposal.

-

Decontaminate: Clean the spill area with a suitable decontamination solution.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Stability and Reactivity

A thorough understanding of the chemical's stability and reactivity is crucial for safe storage and to prevent hazardous reactions.

-

Chemical Stability: this compound is stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. The hydrobromide salt can react with strong bases to liberate hydrogen bromide gas.

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

Toxicological Information

Disposal Considerations

All chemical waste, including unused product and contaminated materials, must be disposed of in accordance with all applicable local, state, and federal regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal method.

References

-

Pharmaffiliates. (n.d.). 6-(Aminooxy)hexanoic acid hydrobromide. Retrieved from [Link]

-

National Poisons Centre. (n.d.). First Aid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 6-Aminohexanoic acid. Retrieved from [Link]

-

Poison Control. (n.d.). First Aid Instructions for Poisonings. Retrieved from [Link]

-

AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. labsolu.ca [labsolu.ca]

- 3. CAS 448954-98-1 | 4121-9-02 | MDL MFCD09743539 | 6-Aminooxy-hexanoic acid hydrobromide | SynQuest Laboratories [synquestlabs.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. fishersci.com [fishersci.com]

- 7. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 8. poisons.co.nz [poisons.co.nz]

commercial suppliers of 6-Aminooxy-hexanoic acid; hydrobromide

An In-depth Technical Guide to 6-Aminooxy-hexanoic acid; hydrobromide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Aminooxy-hexanoic acid hydrobromide, a critical bifunctional linker for researchers, chemists, and professionals in the field of drug development and bioconjugation. We will delve into its chemical properties, commercial availability, handling protocols, and key applications, supported by field-proven insights and established scientific principles.

Introduction: The Strategic Importance of a Bifunctional Linker

6-Aminooxy-hexanoic acid hydrobromide is a heterobifunctional linker molecule that plays a pivotal role in modern bioconjugation chemistry. Its structure features a terminal aminooxy group and a carboxylic acid, separated by a six-carbon aliphatic chain. This unique architecture allows for the sequential and chemoselective ligation of two different molecules.

The aminooxy group exhibits a specific reactivity towards aldehydes and ketones, forming a stable oxime linkage. This reaction is highly efficient and proceeds under mild aqueous conditions, making it ideal for conjugating sensitive biomolecules. The carboxylic acid end can be activated to react with primary amines, forming a stable amide bond. The hexanoic acid backbone provides a flexible and hydrophobic spacer, which can be advantageous in modulating the properties of the final conjugate.[1][2]

The hydrobromide salt form enhances the stability and handling of this otherwise reactive molecule.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 6-Aminooxy-hexanoic acid hydrobromide is essential for its effective use in experimental design.

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Synonyms | NH2-O-C5-COOH hydrobromide | [4] |

| CAS Number | 448954-98-1 | [3][5][6] |

| Molecular Formula | C6H14BrNO3 | [3][5] |

| Molecular Weight | 228.08 g/mol | [3][5] |

| Purity | Typically ≥95% | [5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents | [7] |

Commercial Suppliers: A Comparative Overview

The selection of a reliable supplier is a critical first step in any research or development project. The following table provides a comparative overview of prominent commercial suppliers of 6-Aminooxy-hexanoic acid hydrobromide.

| Supplier | Product Number | Purity | Pack Sizes Offered | Additional Information |

| SynQuest Laboratories | 4121-9-02 | 95% | Contact for pricing | Provides MDL number.[5] |

| Labsolu.ca | A347149 | Not specified | 10mg, 100mg | Price range provided for reference.[3] |

| Sigma-Aldrich | BL3H9BB32E4D | Not specified | Not specified | Distributed by BLD Pharmatech.[6] |

| MedChemExpress | HY-133411A | Not specified | Not specified | Marketed as a PROTAC linker.[4] |

| Pharmaffiliates | PA270033730 | High purity | Contact for pricing | Provides molecular formula and weight.[8] |

| Santa Cruz Biotechnology | sc-264883 | Not specified | Not specified | Marketed for proteomics research.[9] |

| BLD Pharm | BLD-3H9BB32E4D | Not specified | Not specified | Also available as the hydrochloride salt (CAS 511545-79-2).[10] |

Note: Availability, pricing, and pack sizes are subject to change. It is recommended to contact the suppliers directly for the most current information.

Handling and Storage: Ensuring Reagent Integrity

Proper handling and storage are paramount to maintain the quality and reactivity of 6-Aminooxy-hexanoic acid hydrobromide.

Safety Precautions:

-

Always handle this compound in a well-ventilated area, preferably a fume hood.[7][11]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12]

-

Avoid inhalation of dust and direct contact with skin and eyes.[7][11] In case of contact, rinse thoroughly with water.[7][11]

-

A comprehensive Safety Data Sheet (SDS) should be consulted before use.[11][12][13]

Storage Conditions:

-

Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[11][14]

-

Keep the container tightly sealed to prevent moisture absorption.[11][14]

-

For long-term storage, refrigeration is recommended.[12]

Core Applications in Drug Development and Bioconjugation

The unique reactivity of the aminooxy group makes this linker a valuable tool in various bioconjugation strategies, particularly in the development of complex therapeutic modalities.

Antibody-Drug Conjugates (ADCs)

In the field of ADCs, site-specific conjugation is crucial for generating homogeneous products with predictable drug-to-antibody ratios (DAR). 6-Aminooxy-hexanoic acid can be used to link cytotoxic payloads to antibodies that have been engineered to contain a bio-orthogonal aldehyde or ketone handle.[15][16]

Caption: Workflow for ADC synthesis using 6-Aminooxy-hexanoic acid.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. 6-Aminooxy-hexanoic acid serves as a versatile linker to connect the target-binding ligand and the E3 ligase-binding ligand.[4] The flexibility of the hexanoic acid chain can be critical for optimal ternary complex formation.

Caption: General structure of a PROTAC utilizing a flexible linker.

Peptide and Protein Modification

The aminooxy group can be used for the C-terminal modification of peptides or for labeling proteins at specific sites.[17] This allows for the introduction of reporter molecules, imaging agents, or other functional moieties. The hydrophobicity of the hexyl chain can also influence the properties of the modified peptide.[2]

Experimental Protocol: A Guideline for Oxime Ligation

The following is a generalized protocol for the conjugation of an aldehyde-containing biomolecule with 6-Aminooxy-hexanoic acid hydrobromide.

Materials:

-

Aldehyde-modified biomolecule (e.g., protein, peptide)

-

6-Aminooxy-hexanoic acid hydrobromide

-

Aniline (catalyst)

-

Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Dissolve the Reagents:

-

Prepare a stock solution of 6-Aminooxy-hexanoic acid hydrobromide in the Conjugation Buffer.

-

Prepare a stock solution of aniline in an appropriate organic solvent (e.g., DMSO).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the aldehyde-modified biomolecule to the Conjugation Buffer.

-

Add a 10-50 molar excess of 6-Aminooxy-hexanoic acid hydrobromide to the biomolecule solution.

-

Add aniline to a final concentration of 10-100 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The optimal time and temperature should be determined empirically.

-

-

Quenching (Optional):

-

To stop the reaction, add a small volume of the quenching solution.

-

-

Purification:

-

Remove the excess linker and catalyst by size-exclusion chromatography or another suitable purification method.

-

-

Characterization:

-

Analyze the conjugate by SDS-PAGE, mass spectrometry, or other appropriate techniques to confirm successful ligation and determine the conjugation efficiency.

-

Causality Behind Experimental Choices:

-

pH 6.0: The oxime ligation reaction is most efficient at a slightly acidic pH.

-

Aniline Catalyst: Aniline acts as a nucleophilic catalyst, accelerating the rate of oxime bond formation.

-

Molar Excess of Linker: A molar excess of the linker drives the reaction to completion, maximizing the yield of the conjugate.

Conclusion: A Versatile Tool for Innovative Bioconjugation

6-Aminooxy-hexanoic acid hydrobromide is a powerful and versatile tool for researchers and drug development professionals. Its chemoselective reactivity, coupled with the flexibility of its spacer arm, enables the construction of complex and innovative biomolecules. A thorough understanding of its properties, handling requirements, and reaction kinetics is essential for its successful implementation in the laboratory.

References

-

Pharmaffiliates. 6-(Aminooxy)hexanoic acid hydrobromide. [Link]

-

Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Cell, 5(8), 589-598. [Link]

-

Gopin, A., Ebner, S., & Shabat, D. (2009). 3-Aminoxypropionate-based linker system for cyclization activation in prodrug design. Bioorganic & Medicinal Chemistry Letters, 19(15), 4334-4337. [Link]

-

R&D Chemicals. 6-Aminooxy-hexanoic acid hydrobromide, suppliers and manufacturers. [Link]

-

Fridkin, M., & Gilon, C. (2017). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. In Amino Acids, Peptides and Proteins: Volume 41 (pp. 1-23). Royal Society of Chemistry. [Link]

-

Creative Biolabs. ADC Linker Products. [Link]

-

Joniau, M., De Smet, M., & Brouwers, J. (1982). Synthesis of two photoreactive heterobifunctional reagents derived from hexanoic acid. European Journal of Biochemistry, 124(2), 347-351. [Link]

-

Fisher Scientific. 6-Aminohexanoic acid - SAFETY DATA SHEET. [Link]

- Google Patents.

-

D'Andrea, L. D., & Isernia, C. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6848. [Link]

-

D'Andrea, L. D., & Isernia, C. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6848. [Link]

-

ResearchGate. Bioconjugation – using Selective Chemistry to Enhance the Properties of Proteins and Peptides as Therapeutics and Carriers. [Link]

Sources

- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. labsolu.ca [labsolu.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CAS 448954-98-1 | 4121-9-02 | MDL MFCD09743539 | 6-Aminooxy-hexanoic acid hydrobromide | SynQuest Laboratories [synquestlabs.com]

- 6. 6-(Aminooxy)hexanoic acid hydrobromide | 448954-98-1 [sigmaaldrich.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. scbt.com [scbt.com]

- 10. 511545-79-2|6-(Aminooxy)hexanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Purity Assessment of 6-Aminooxy-hexanoic acid hydrobromide: An In-depth Technical Guide

Introduction

6-Aminooxy-hexanoic acid hydrobromide is a bifunctional molecule of significant interest to researchers in drug development and chemical biology. Its structure, featuring a terminal aminooxy group and a carboxylic acid, makes it a versatile linker for the conjugation of molecules, such as in the formation of antibody-drug conjugates (ADCs) or for attaching small molecules to proteins and surfaces.[1][2] The aminooxy group provides a chemoselective handle for reaction with aldehydes and ketones to form stable oxime linkages, a reaction that proceeds under mild physiological conditions.[2]

Given its role as a critical linker, the purity of 6-Aminooxy-hexanoic acid hydrobromide is paramount. The presence of impurities can have profound consequences, leading to ill-defined conjugates, altered biological activity, and potential immunogenicity. This guide provides a comprehensive framework for the purity assessment of this compound, drawing upon established analytical principles and methodologies for related molecules. It is designed to equip researchers, scientists, and drug development professionals with the expertise to develop and validate a robust purity testing strategy.

A Multi-faceted Approach to Purity Assessment

A singular analytical technique is insufficient to fully characterize the purity of 6-Aminooxy-hexanoic acid hydrobromide. A comprehensive assessment necessitates an orthogonal approach, employing multiple techniques that probe different physicochemical properties of the molecule and its potential impurities. The relationship between these core analytical techniques is illustrated below.

Caption: Overall workflow for the comprehensive purity assessment of 6-Aminooxy-hexanoic acid hydrobromide.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic molecules. For a polar, zwitterionic compound like 6-Aminooxy-hexanoic acid hydrobromide, a reversed-phase HPLC method is a suitable choice. Due to the lack of a strong chromophore, UV detection at a low wavelength (e.g., 200-210 nm) is necessary.

The development and validation of such a method should be guided by the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[3][4]

Proposed HPLC Method

The following method is proposed based on established methodologies for the closely related 6-aminohexanoic acid.[3][5]

| Parameter | Proposed Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides good retention for molecules with sufficient hydrophobicity. The hexyl chain of the target molecule allows for reversed-phase separation. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine and carboxylic acid functionalities. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC. |

| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is necessary to elute any less polar impurities that may be present. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection | UV at 210 nm | The carboxylic acid and aminooxy groups have some absorbance at low UV wavelengths. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Diluent | Water | The sample is readily soluble in water. |

Experimental Protocol: HPLC Purity Determination

-

Standard Preparation: Accurately weigh approximately 10 mg of 6-Aminooxy-hexanoic acid hydrobromide reference standard and dissolve in 10 mL of water to obtain a 1 mg/mL solution.

-

Sample Preparation: Accurately weigh approximately 10 mg of the test sample and dissolve in 10 mL of water to obtain a 1 mg/mL solution.

-

Chromatographic System: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

-

Injection Sequence:

-

Inject the diluent (blank) to ensure no system peaks interfere.

-

Inject the standard solution six times to establish system suitability (e.g., %RSD of peak area < 2.0%).

-

Inject the sample solution in duplicate.

-

-

Data Analysis:

-

Integrate all peaks in the chromatograms.

-

Calculate the percentage purity of the sample by area normalization, assuming all impurities have a similar response factor. The purity is calculated as: (Area of Main Peak / Total Area of all Peaks) * 100%.

-

Caption: Step-by-step workflow for the proposed HPLC purity analysis.

Structural Confirmation and Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for unambiguous structure confirmation. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum will confirm the presence of the hexanoic acid backbone protons and the protons on the carbon adjacent to the aminooxy group. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbons in the hexanoic acid chain, including the carbonyl carbon of the carboxylic acid.

The spectra should be compared to a reference standard or to predicted spectra to confirm the identity of the material. Impurities with different carbon skeletons will likely show additional, unassigned signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound. For 6-Aminooxy-hexanoic acid hydrobromide (C₆H₁₄BrNO₃, MW: 228.09), high-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The expected monoisotopic mass of the free base (C₆H₁₃NO₃) is 147.0895. Electrospray ionization (ESI) in positive mode would be expected to show a prominent ion at m/z 148.0973 corresponding to [M+H]⁺.

When coupled with HPLC (LC-MS), this technique is invaluable for the identification of unknown impurities by providing their mass-to-charge ratios.

Elemental and Counter-ion Analysis

Elemental Analysis (C, H, N)

Elemental analysis determines the percentage by weight of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages should be within a narrow tolerance (e.g., ±0.4%) of the theoretical values for the empirical formula C₆H₁₄BrNO₃. This analysis is a fundamental confirmation of the bulk composition of the sample.

Ion Chromatography (IC) for Bromide Content

As the compound is a hydrobromide salt, it is important to quantify the bromide counter-ion. Ion chromatography is a suitable technique for this purpose. The measured bromide content should be consistent with the theoretical value for a 1:1 salt.

Analysis of Specific Impurity Classes

Potential Process-Related Impurities

Based on the synthesis of a similar compound, (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, potential impurities can be inferred. A plausible synthetic route may involve the modification of a protected lysine derivative or the alkylation of a hydroxylamine equivalent with a hexanoic acid derivative.[1][5] This suggests the following potential impurities:

| Impurity Class | Potential Impurities | Origin |

| Starting Materials | 6-Bromohexanoic acid, N-hydroxyphthalimide | Incomplete reaction |

| Intermediates | Esters of 6-Aminooxy-hexanoic acid | Incomplete hydrolysis |

| By-products | Dimer of 6-Aminooxy-hexanoic acid | Side reactions |

| Reagent-related | Phthalic acid | From deprotection of N-hydroxyphthalimide |

Potential Degradation Products

Aminooxy compounds are generally stable, but the stability of the resulting oxime linkage can be pH-dependent.[2][6] While the compound itself is not an oxime, its intended use involves forming one. As a raw material, degradation is less likely under proper storage conditions (cool, dry, protected from light). However, potential degradation pathways could involve oxidation of the aminooxy group or intra/intermolecular condensation reactions under harsh conditions.

Residual Solvents

The manufacturing process may involve the use of organic solvents. Gas Chromatography with Headspace sampling (GC-HS) is the standard method for the detection and quantification of residual solvents. The acceptance criteria for residual solvents are defined in the ICH Q3C guideline.

Conclusion